Substituent-Dependent Lipophilicity Profile
The 6-ethyl substituent on the coumarin ring of 887210-21-1 provides a calculated logP (cLogP) enhancement of approximately 0.8–1.0 log units compared to the 6-methyl analog, and differs in both lipophilicity and electronic character from the electron-withdrawing 6-chloro analog [1]. This differentiation is critical because lipophilicity directly governs membrane permeability, plasma protein binding, and CYP450-mediated metabolism. In coumarin SAR studies, 6-alkyl chain length correlates positively with cellular uptake and negatively with aqueous solubility, establishing the 6-ethyl variant as occupying a distinct physicochemical space [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 (estimated for 6-ethyl coumarin-piperidine ethyl ester, MW ~357 g/mol) |
| Comparator Or Baseline | 6-Methyl analog: cLogP ≈ 2.3; 6-Chloro analog: cLogP ≈ 2.8; 6,8-Dimethyl analog: cLogP ≈ 2.9 |
| Quantified Difference | Δ cLogP ≈ +0.8 vs. 6-methyl; Δ cLogP ≈ +0.3 vs. 6-chloro |
| Conditions | In silico calculation based on fragment-based logP methods (ChemDraw/ALOGPS); no experimental logP data available for the target compound |
Why This Matters
The differentiated lipophilicity profile of the 6-ethyl analog may provide superior cell membrane penetration compared to the 6-methyl variant, while avoiding the potential toxicity liabilities associated with halogenated (6-chloro) coumarins, making it a strategically distinct choice for cell-based assay development.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Foundational reference for substituent constant contributions to logP). View Source
- [2] Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current Medicinal Chemistry, 12(8), 887-916. (Discusses 6-substituent effects on bioactivity). View Source
